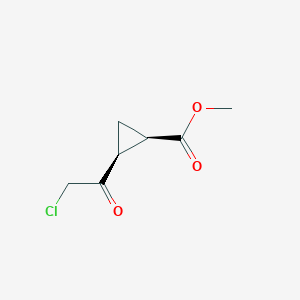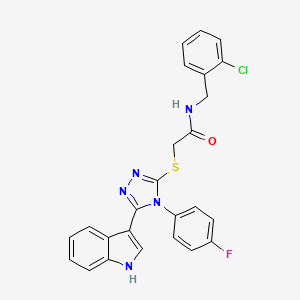![molecular formula C25H25ClN4O B2978261 N-[(3-chlorophenyl)methyl]-1-(3-cyano-6-ethylquinolin-4-yl)piperidine-4-carboxamide CAS No. 1226453-36-6](/img/structure/B2978261.png)
N-[(3-chlorophenyl)methyl]-1-(3-cyano-6-ethylquinolin-4-yl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3-chlorophenyl)methyl]-1-(3-cyano-6-ethylquinolin-4-yl)piperidine-4-carboxamide is a complex organic compound that features a quinoline core, a piperidine ring, and a chlorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-chlorophenyl)methyl]-1-(3-cyano-6-ethylquinolin-4-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Cyano and Ethyl Groups: The cyano group can be introduced via a nucleophilic substitution reaction, while the ethyl group can be added through alkylation.
Formation of the Piperidine Ring: This step often involves the cyclization of appropriate precursors under basic conditions.
Attachment of the Chlorophenyl Group: This can be done through a Friedel-Crafts alkylation reaction, where the chlorophenyl group is introduced to the piperidine ring.
Final Coupling: The final step involves coupling the quinoline and piperidine derivatives to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
N-[(3-chlorophenyl)methyl]-1-(3-cyano-6-ethylquinolin-4-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-[(3-chlorophenyl)methyl]-1-(3-cyano-6-ethylquinolin-4-yl)piperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-[(3-chlorophenyl)methyl]-1-(3-cyano-6-ethylquinolin-4-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function, while the piperidine ring can interact with various enzymes, inhibiting their activity. The cyano and chlorophenyl groups can enhance the compound’s binding affinity and specificity towards its targets.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(3-chlorophenyl)methyl]-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide
- N-[(3-chlorophenyl)methyl]-1-(6-ethylquinolin-4-yl)piperidine-4-carboxamide
- N-[(3-chlorophenyl)methyl]-1-(3-cyano-6-methylquinolin-4-yl)piperidine-4-carboxamide
Uniqueness
N-[(3-chlorophenyl)methyl]-1-(3-cyano-6-ethylquinolin-4-yl)piperidine-4-carboxamide is unique due to the presence of both cyano and ethyl groups on the quinoline core, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its potential as a therapeutic agent and its utility in various industrial applications.
Propiedades
IUPAC Name |
N-[(3-chlorophenyl)methyl]-1-(3-cyano-6-ethylquinolin-4-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClN4O/c1-2-17-6-7-23-22(13-17)24(20(14-27)16-28-23)30-10-8-19(9-11-30)25(31)29-15-18-4-3-5-21(26)12-18/h3-7,12-13,16,19H,2,8-11,15H2,1H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPBUVFXSADIMLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NCC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2978178.png)


![11-methyl-N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-amine](/img/structure/B2978182.png)




![3-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)-1,4-dihydropyridazin-4-one](/img/structure/B2978193.png)
![N-(2-chlorobenzyl)-3-[(4-chlorophenyl)sulfonyl]-4-methyl-6-phenyl-2-pyridinamine](/img/structure/B2978194.png)
![6-[2-(ethylsulfanyl)benzoyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B2978196.png)
![4-[3-(FURAN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-2-METHYLQUINOLINE](/img/structure/B2978197.png)
![3-[(4-Bromophenyl)sulfanyl]-1-(4-hydroxyphenyl)-1-propanone](/img/structure/B2978200.png)

